molecular formula C2H6 B1595105 Ethane-d1 CAS No. 5505-49-7

Ethane-d1

Cat. No.: B1595105
CAS No.: 5505-49-7
M. Wt: 31.08 g/mol
InChI Key: OTMSDBZUPAUEDD-MICDWDOJSA-N
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Description

Ethane-d1 (C₂H₅D), a monodeuterated isotopologue of ethane (C₂H₆), is characterized by the substitution of one hydrogen atom with deuterium (D). Its molecular weight is 31.08 g/mol (vs. 30.07 g/mol for ethane), and it has a CAS registry number of 5505-49-7 . This compound is widely used in spectroscopy, reaction mechanism studies, and isotopic tracing due to its distinct nuclear spin and vibrational properties compared to non-deuterated ethane .

Properties

IUPAC Name

deuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6/c1-2/h1-2H3/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMSDBZUPAUEDD-MICDWDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970405
Record name (~2~H_1_)Ethane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

31.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5505-49-7
Record name Ethane-d1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005505497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~2~H_1_)Ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5505-49-7
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethane-d1 can be synthesized through several methods. One common method involves the reaction of ethyl iodide with deuterium gas in the presence of a palladium catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atmospheres. Another method involves the deuteration of ethane using deuterium gas in the presence of a platinum catalyst at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves the catalytic exchange of hydrogen atoms in ethane with deuterium atoms. This process is carried out in a high-pressure reactor with a deuterium gas atmosphere and a suitable catalyst, such as platinum or palladium. The reaction is typically conducted at temperatures ranging from 100-200°C and pressures of 10-20 atmospheres.

Chemical Reactions Analysis

Types of Reactions

Ethane-d1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form deuterated ethanol (C2H5OD) or deuterated acetic acid (C2D3COOD) under controlled conditions.

    Reduction: this compound can be reduced to form deuterated methane (CD4) using strong reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo halogenation reactions, where the deuterium atom is replaced by a halogen atom, such as chlorine or bromine, to form deuterated ethyl halides (C2H5ClD or C2H5BrD).

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenation reagents include chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or a radical initiator.

Major Products Formed

    Oxidation: Deuterated ethanol (C2H5OD), deuterated acetic acid (C2D3COOD).

    Reduction: Deuterated methane (CD4).

    Substitution: Deuterated ethyl halides (C2H5ClD, C2H5BrD).

Scientific Research Applications

Ethane-d1 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:

    Chemistry: this compound is used as a tracer in reaction mechanisms to study the kinetic isotope effect and reaction pathways.

    Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: this compound is used in magnetic resonance imaging (MRI) as a contrast agent due to its distinct magnetic properties.

    Industry: It is used in the production of deuterated compounds for various industrial applications, including pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethane-d1 involves the replacement of a hydrogen atom with a deuterium atom, which affects the vibrational frequencies and bond strengths of the molecule. This isotopic substitution can influence reaction rates and pathways, making this compound a valuable tool in studying reaction mechanisms. The molecular targets and pathways involved depend on the specific reaction or application being studied.

Comparison with Similar Compounds

Ethane-d1 vs. Ethane-d2

Ethane-d2 exists in two structural isomers: ethane-1,1-d2 (C₂H₄D₂) and ethane-1,2-d2 (C₂H₄D₂). Key differences include:

  • Molecular Symmetry : this compound retains a single deuterium, preserving partial symmetry, while ethane-d2 isomers exhibit reduced symmetry, affecting rotational spectra .
  • Spectroscopic Behavior : this compound shows split infrared transitions (A and E components) due to CH₃ group internal rotation, whereas ethane-d2 displays more complex splitting patterns .
  • Applications : Ethane-d2 is used in studies of isotopic scrambling, while this compound is preferred for probing single-site deuterium effects in catalysis .

This compound vs. Ethane-d5

Ethane-d5 (C₂HD₅) is perdeuterated except for one hydrogen. Key distinctions:

  • Molecular Weight : Ethane-d5 has a molecular weight of 35.13 g/mol, significantly higher than this compound .
  • Thermodynamic Properties: Deuterated ethanes generally exhibit higher boiling points than non-deuterated analogs.
  • Cost and Availability : this compound (gas) is priced at $220 for 99 atom % D purity, while ethane-d5 derivatives (e.g., iodo-ethane-d5) cost $375 for 10 mg, reflecting higher synthesis complexity .

Comparison with Non-Deuterated Ethane Derivatives

Ethane vs. This compound

  • Vibrational Frequencies : The C–D bond in this compound has a lower stretching frequency (~2100 cm⁻¹) than C–H (~3000 cm⁻¹), enabling precise isotopic tracking in IR studies .
  • Reaction Kinetics: Deuterated ethane undergoes slower C–D bond cleavage in dehydrogenation reactions compared to C–H in ethane, as shown in non-oxidative catalytic studies .

This compound vs. Halogenated Ethanes

For example, 1,2-dibromoethane-1,2-d2 (CAS 113793-54-7) differs in:

  • Reactivity : Brominated derivatives undergo nucleophilic substitution, whereas this compound is inert under similar conditions .
  • Applications : Halogenated deuterated ethanes are used in organic synthesis, while this compound is primarily a spectroscopic tool .

Key Data Tables

Table 1: Molecular Properties of Ethane Isotopologues

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
Ethane C₂H₆ 30.07 74-84-0 Fuel, chemical feedstock
This compound C₂H₅D 31.08 5505-49-7 Spectroscopy, catalysis
Ethane-1,2-d2 C₂H₄D₂ 32.09 113793-54-7 Isotopic scrambling
Ethane-d5 C₂HD₅ 35.13 6485-58-1 Tracer studies

Table 2: Thermodynamic and Economic Data

Compound Boiling Point (°C) Price (USD) Purity
This compound ~−88.6 (estimated) $220 (per CAS) 99 atom % D
Ethane-d5 ~−86 (estimated) $375 (10 mg) 99 atom % D
Ethane −89 N/A 99.9%

Biological Activity

Ethane-d1, a deuterated form of ethane (C2_2H6_6), is primarily used in various scientific and industrial applications, including as a solvent and in the synthesis of other organic compounds. Its biological activity, particularly in relation to metabolic processes and interactions with biological systems, is an area of growing interest. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by the presence of deuterium (D), an isotope of hydrogen. The molecular formula for this compound can be represented as C2_2H5_5D. The presence of deuterium alters certain physical and chemical properties compared to its non-deuterated counterpart.

Metabolism and Biochemical Interactions

This compound has been studied for its role in various metabolic pathways. Research indicates that deuterated compounds can influence metabolic processes differently than their non-deuterated analogs due to kinetic isotope effects. These effects can alter reaction rates and pathways, leading to variations in biological outcomes.

  • Kinetic Isotope Effect : The substitution of hydrogen with deuterium can slow down reaction rates in enzymatic processes due to the increased mass of deuterium compared to hydrogen. This phenomenon can be observed in metabolic pathways involving ethane metabolism, where this compound may exhibit altered degradation rates.
  • Syntrophic Growth : In microbial studies, this compound has been shown to support syntrophic relationships among microorganisms. For instance, it has been utilized in co-cultures where specific archaeal species metabolize ethane derivatives under anaerobic conditions, facilitating interspecies electron transfer .

Case Study 1: Microbial Metabolism of this compound

A study investigated the microbial metabolism of this compound in anaerobic environments. The results indicated that certain methanogenic archaea could utilize this compound as a carbon source, leading to methane production through syntrophic interactions with bacteria.

ParameterValue
Methanogen SpeciesMethanogenium sp.
Carbon SourceThis compound
Methane Production Rate0.5 mM/day

This case study highlights the potential of this compound in biogas production processes, showcasing its role as a substrate for methanogenic archaea.

Case Study 2: Toxicological Assessment

A toxicological assessment was conducted to evaluate the effects of this compound on mammalian cell lines. The study measured cell viability and proliferation rates after exposure to varying concentrations of this compound.

Concentration (mM)Cell Viability (%)
0.0195
0.190
170

The results indicated that lower concentrations of this compound had minimal cytotoxic effects on cell viability, while higher concentrations resulted in significant decreases in cell proliferation.

Research Findings

Recent studies have focused on the implications of using deuterated compounds like this compound in pharmaceutical applications:

  • Drug Development : Deuterated compounds are being explored for their potential to enhance drug stability and efficacy. This compound's unique properties may contribute to the development of new therapeutic agents with improved pharmacokinetics.
  • Metabolic Tracers : this compound is being utilized as a tracer in metabolic studies due to its distinguishable mass signature. This allows researchers to track metabolic pathways more accurately.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethane-d1
Reactant of Route 2
Ethane-d1

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